molecular formula C5H2BrCl2NO2S B8606325 5-Bromo-3-(dichloromethyl)-2-nitrothiophene

5-Bromo-3-(dichloromethyl)-2-nitrothiophene

Cat. No. B8606325
M. Wt: 290.95 g/mol
InChI Key: QLOXTYRUKBYUTJ-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

A solution of 2-bromo-5-nitrothiophene (29 g, 139 mmol) and chloroform (12.37 mL, 153 mmol) in DMF (110 mL) was added dropwise to a solution of potassium tert-butoxide (62.6 g, 558 mmol) in THF (225 mL)/DMF (180 mL). The internal temperature was monitored and maintained at <−60° C. during the addition. Upon complete addition, the reaction was stirred at −78° C. for 30 minutes. 2 N HCl was added and the products were extracted into EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (0-10% EtOAc-hexanes) gave the title compound as a brown oil.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
12.37 mL
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][CH:6]=1.[CH:10](Cl)([Cl:12])[Cl:11].CC(C)([O-])C.[K+].Cl>CN(C=O)C.C1COCC1>[Br:1][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[C:5]([CH:10]([Cl:12])[Cl:11])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC=1SC(=CC1)[N+](=O)[O-]
Name
Quantity
12.37 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
62.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
225 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at <−60° C. during the addition
ADDITION
Type
ADDITION
Details
Upon complete addition
EXTRACTION
Type
EXTRACTION
Details
the products were extracted into EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash silica gel column chromatography (0-10% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(S1)[N+](=O)[O-])C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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